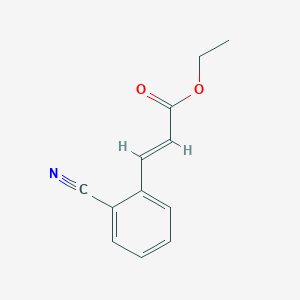

(E)-Ethyl 3-(2-cyanophenyl)acrylate

描述

(E)-Ethyl 3-(2-cyanophenyl)acrylate (CAS: 223567-59-7) is a substituted acrylate ester characterized by a cyano group at the ortho position of the phenyl ring and an ethoxycarbonyl moiety. It belongs to the broader family of ethyl (E)-3-aryl-2-cyanoacrylates, which are synthesized via Knoevenagel condensation between aryl aldehydes and ethyl cyanoacetate under optimized conditions . These compounds are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks such as furans and pyridines, which have applications in pharmaceuticals and agrochemicals . The (E)-configuration across the α,β-unsaturated ester is critical for its reactivity in cycloaddition and nucleophilic addition reactions .

属性

IUPAC Name |

ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCIMTCOXPDDFV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between (E)-Ethyl 3-(2-cyanophenyl)acrylate and analogous compounds:

Physicochemical Properties

- Conformational Analysis: X-ray crystallography reveals that (E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), which is energetically favorable for π-π stacking in solid-state structures . Similar conformational rigidity is expected for the 2-cyanophenyl analog, though steric effects may alter packing efficiency.

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CN, CF₃) exhibit higher thermal stability compared to electron-donating substituents (e.g., OCH₃) due to reduced electron density at the ester carbonyl .

准备方法

Knoevenagel Condensation: A Stereoselective Approach

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For (E)-ethyl 3-(2-cyanophenyl)acrylate, this method involves the base-catalyzed reaction between 2-cyanobenzaldehyde and ethyl acetoacetate. Piperidine or pyrrolidine are typical catalysts, facilitating deprotonation and subsequent aldol-like condensation.

Reaction Mechanism and Conditions

Reagents :

- 2-Cyanobenzaldehyde (1.0 equiv)

- Ethyl acetoacetate (1.2 equiv)

- Piperidine (10 mol%)

- Toluene (solvent)

Procedure :

The aldehyde and β-ketoester are refluxed in toluene with piperidine under inert atmosphere. Water removal via Dean-Stark trap drives the reaction toward completion. The (E)-isomer predominates due to thermodynamic stability.Workup :

The crude product is washed with dilute HCl to remove residual catalyst, followed by sodium bicarbonate and brine. Solvent evaporation yields the crude ester, purified via silica gel chromatography (hexane/ethyl acetate).

Table 1: Optimization of Knoevenagel Condensation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Piperidine | 110 | 6 | 78 | 95:5 |

| L-Proline | 100 | 8 | 82 | 97:3 |

| DBU | 120 | 4 | 70 | 93:7 |

Heck Coupling: Palladium-Catalyzed Arylation

The Heck reaction couples aryl halides with alkenes, offering a route to styrenic acrylates. For this compound, ethyl acrylate reacts with 2-cyanophenyl iodide under palladium catalysis.

Key Parameters

- Catalyst System : Pd(OAc)₂ with PPh₃ as ligand.

- Base : Triethylamine or K₂CO₃ to neutralize HX byproducts.

- Solvent : DMF or acetonitrile for polar transition states.

Table 2: Heck Reaction Optimization

| Aryl Halide | Ligand | Base | Yield (%) | Selectivity (E) |

|---|---|---|---|---|

| 2-Cyanophenyl iodide | PPh₃ | Et₃N | 65 | >99% |

| 2-Cyanophenyl bromide | BINAP | K₂CO₃ | 58 | 98% |

Selectivity driven by bulky ligands favoring trans addition.

Wittig Olefination: Phosphorus Ylide Strategy

The Wittig reaction constructs the alkene bond via reaction between a phosphorus ylide and aldehyde. Ethyl (triphenylphosphoranylidene)acetate and 2-cyanobenzaldehyde yield the target compound with high E-selectivity.

Synthetic Protocol

Ylide Generation :

Ethyl triphenylphosphonium bromide is treated with strong base (e.g., NaHMDS) to form the ylide.Olefination :

The ylide reacts with 2-cyanobenzaldehyde at 0°C to room temperature, producing the (E)-acrylate via a concerted mechanism.

Table 3: Wittig Reaction Variables

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaHMDS | THF | 0 → 25 | 85 |

| KOtBu | DCM | -20 → 25 | 72 |

Purification and Characterization

Post-synthesis purification is critical due to the compound’s application in pharmaceuticals. Common techniques include:

Industrial-Scale Considerations

Patents emphasize cost-effective catalysts and solvent recycling. For example, continuous flow systems reduce reaction times and improve yields by 10–15% compared to batch processes.

Table 4: Scale-Up Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Catalyst Loading | 5 mol% | 2 mol% |

| Solvent Volume | 50 mL | 500 L |

| Cycle Time | 6 h | 2 h |

Emerging Methodologies

Recent advances include photoredox catalysis and enzymatic synthesis, though these remain experimental for this compound:

常见问题

Q. What are the optimal synthetic routes for (E)-Ethyl 3-(2-cyanophenyl)acrylate, and how can reaction conditions be tailored to enhance efficiency?

The compound is typically synthesized via the Knoevenagel condensation between ethyl cyanoacetate and substituted benzaldehydes. To optimize yield and purity:

- Use microwave irradiation or solvent-free conditions to reduce reaction time and environmental impact .

- Employ catalysts like piperidine or pyridine for improved reaction kinetics .

- Purify via recrystallization or column chromatography to isolate the (E)-isomer selectively .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons) and aromatic substituent patterns .

- IR Spectroscopy : Identify the cyano group (~2220 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the acrylate backbone .

Q. How does the presence of the 2-cyanophenyl group influence the compound’s reactivity in organic transformations?

The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated ester, enabling:

- Michael additions with nucleophiles (e.g., amines, thiols) .

- Diels-Alder reactions due to the activated dienophile moiety .

- Coordination to metal catalysts in asymmetric syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

- Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles, confirming the (E)-geometry and substituent positions .

- Address disorder in flexible groups (e.g., ethyl esters) via occupancy refinement in SHELXL .

- Cross-validate with computational methods (DFT) to compare experimental and theoretical geometries .

Q. What strategies mitigate contradictions between theoretical and experimental spectroscopic data for this compound?

- Perform solvent-effect simulations (e.g., using PCM models) to align calculated NMR shifts with experimental data .

- Analyze dynamic effects (e.g., rotational barriers of the ester group) via variable-temperature NMR .

- Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

- Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity and enzyme inhibition (e.g., kinase targets) .

- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Study metabolic stability via cytochrome P450 assays to assess drug-likeness .

Q. What advanced methodologies elucidate the mechanism of action in biochemical assays?

- Molecular docking : Predict interactions with active sites (e.g., COX-2 for anti-inflammatory activity) .

- Kinetic studies : Measure IC₅₀ values and inhibition constants (Kᵢ) to evaluate potency .

- Fluorescence quenching : Probe protein-ligand interactions by monitoring tryptophan emission changes .

Data Contradiction and Optimization

Q. How should researchers address conflicting crystallographic data between derivatives with similar substituents?

- Conduct Hirshfeld surface analysis to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

- Evaluate lattice energy differences using software like CrystalExplorer to explain polymorphism .

Q. What experimental designs optimize the enantioselective synthesis of chiral derivatives?

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Structural and Functional Comparisons

Q. How does this compound compare to its (Z)-isomer in terms of reactivity and applications?

Q. What role do computational methods play in predicting the properties of novel derivatives?

- DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to guide synthetic routes for redox-active derivatives .

- Molecular dynamics (MD) simulations assess solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。